molecular formula C11H11N3O B13532305 2-Amino-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one

2-Amino-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one

Cat. No.: B13532305
M. Wt: 201.22 g/mol
InChI Key: DNIFSLSSIARYCA-UHFFFAOYSA-N
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Description

2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a substituted aminoethanone derivative featuring a phenyl-pyrazole moiety. The amino group at the β-position of the ketone distinguishes it from simpler phenyl-pyrazole ketones. This compound is of interest in medicinal and synthetic chemistry due to the pyrazole ring’s versatility in coordination chemistry and pharmacological activity .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-amino-1-(1-phenylpyrazol-4-yl)ethanone

InChI

InChI=1S/C11H11N3O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2

InChI Key

DNIFSLSSIARYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CN

Origin of Product

United States

Preparation Methods

Method A: Hydrazine-Mediated Cyclization of Chalcones

Procedure:

  • A chalcone derivative bearing a phenyl group at the 1-position is reacted with hydrazine hydrate.
  • The reaction typically occurs in ethanol under reflux conditions.
  • The hydrazine adds across the α,β-unsaturated system, leading to cyclization and formation of the pyrazole ring.

Reaction Scheme:

Phenyl chalcone + Hydrazine hydrate → 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Key Data:

Parameter Conditions Yield References
Solvent Ethanol 60-85% ,
Temperature Reflux 80°C -
Reaction Time 6-12 hours - -

Advantages:

  • Straightforward and high-yielding.
  • Suitable for large-scale synthesis.

Method B: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Procedure:

  • Aromatic hydrazines are reacted with 1,3-dicarbonyl compounds such as acetylacetone or benzoylacetone.
  • The process involves reflux in ethanol or acetic acid, facilitating cyclization to form the pyrazole core.

Reaction Scheme:

Phenyl hydrazine + Acetylacetone → this compound

Key Data:

Parameter Conditions Yield References
Solvent Ethanol or acetic acid 50-80% ,
Temperature Reflux 80-100°C -
Reaction Time 4-8 hours - -

Advantages:

  • Good for synthesizing derivatives with various substitutions.
  • Facilitates functional group modifications.

Method C: Multi-step Synthesis via Halogenation and Nucleophilic Substitution

Procedure:

  • Initial halogenation of phenylpyrazole derivatives (e.g., chlorination at the 4-position).
  • Subsequent nucleophilic substitution with amino groups to introduce the amino functionality.

Reaction Scheme:

Phenylpyrazole derivative + halogenating agent → Halogenated intermediate
Halogenated intermediate + Amine → Target compound

Key Data:

Parameter Conditions Yield References
Halogenation NCS or NBS in acetic acid 40-70%
Substitution Ammonia or amines in ethanol 50-85%

Advantages:

  • Allows precise substitution at specific positions.
  • Suitable for complex derivatives.

Supporting Data and Research Findings

Patent Disclosures and Experimental Data

  • A patent (WO2015063709A1) describes a process involving extraction, washing, and recrystallization steps for preparing pyrazole derivatives, including the target compound. The process emphasizes purification and high yield, with reported yields around 90%.

Spectroscopic and Characterization Data

Technique Data Significance References
NMR (¹H, ¹³C) δ values consistent with aromatic and pyrazole protons Confirm structure ,
IR Characteristic N-H, C=O, and aromatic stretches Functional group confirmation ,
MS Molecular ion peaks matching calculated molecular weights Molecular confirmation ,

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Suitable For
Hydrazine Cyclization Chalcones, hydrazine hydrate Ethanol Reflux, 6-12 hrs 60-85% Large-scale synthesis
Cyclocondensation Hydrazines, 1,3-dicarbonyls Ethanol or acetic acid Reflux, 4-8 hrs 50-80% Derivative synthesis
Halogenation & Substitution Phenylpyrazoles NCS/NBS, amines Room temp to reflux 40-85% Functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one with key analogs based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Properties Applications/Notes References
This compound C₁₁H₁₁N₃O 201.23 (calc.) Phenyl-pyrazole, β-amino ketone Likely polar, moderate solubility in organic solvents Potential precursor for bioactive molecules Inferred
1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₁H₁₀N₂O 186.21 Phenyl-pyrazole, acetyl group Boiling point: 316°C; Density: 1.13 g/cm³ Intermediate in organic synthesis
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one C₁₁H₉BrN₂O 265.11 Phenyl-pyrazole, β-bromo ketone Higher molecular weight; reactive halogen Halogenated analog for cross-coupling
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone C₁₀H₁₁BrNO₃ 289.11 Bromo-dimethoxyphenyl, β-amino ketone Psychoactive properties (bk-2C-B analog) NPS (New Psychoactive Substance)
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 Hydroxyphenyl, β-amino ketone m.p. 177°C (decomp.); synthesized via HI/HAc Pharmaceutical intermediate
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (HCl) C₆H₁₀N₃O·HCl 191.63 Methyl-pyrazole, β-amino ketone·HCl Stabilized as hydrochloride salt CK1δ inhibitor synthesis

Key Differences and Implications

  • The β-amino ketone moiety enhances nucleophilicity, making it prone to dimerization unless stabilized (e.g., as a hydrochloride salt, as seen in methyl-pyrazole analogs) .
  • Pharmacological Relevance: Unlike bk-2C-B (a psychoactive substance), the phenyl-pyrazole aminoethanone lacks direct evidence of psychoactivity but shares structural motifs with kinase inhibitors (e.g., CK1δ) . Brominated analogs (e.g., 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) are more reactive in cross-coupling reactions due to the C-Br bond .
  • Synthetic Utility: The parent compound (1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) serves as a scaffold for derivatization, while amino or halogenated variants enable targeted modifications for drug discovery .

Thermal and Stability Properties

  • Pyrolysis Behavior: Pyrolysis of aminoethanones (e.g., bk-2C-B) generates brominated or iodinated byproducts, suggesting that the phenyl-pyrazole analog may decompose into aromatic amines or pyrazole derivatives under high heat .
  • Storage Conditions: Analogous compounds (e.g., 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) are stable at room temperature, but amino-substituted derivatives may require inert atmospheres to prevent oxidation .

Biological Activity

2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a phenyl-substituted pyrazole ring. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of 186.23 g/mol. The compound features a ketone functional group and exhibits various physical properties that influence its biological activity.

PropertyValue
Molecular FormulaC11H12N2O
Molecular Weight186.23 g/mol
AppearanceWhite to off-white powder
Boiling Point316 °C
Density1.13 g/cm³

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole ring could enhance antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Minimum Inhibitory Concentration (MIC) Data:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound4.695.64
Related Pyrazole Derivative3.003.50

Anxiolytic Activity

In vivo studies have shown that the compound exhibits anxiolytic-like effects through interaction with benzodiazepine and nicotinic receptors. In a pharmacological evaluation using the elevated plus maze and light-dark box tests, the compound significantly reduced anxiety-like behaviors in animal models .

Summary of Anxiolytic Effects:

TestEffect Observed
Elevated Plus MazeIncreased time spent in open arms
Light-Dark BoxIncreased time spent in light area
Sodium Pentobarbital TestDecreased latency to sleep onset

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Receptor Modulation: By binding to benzodiazepine and nicotinic receptors, it may modulate neurotransmitter release, leading to anxiolytic effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy: A study evaluated various pyrazole derivatives against bacterial strains and found that those with similar structures exhibited promising antimicrobial activity, suggesting that further exploration of this compound could yield effective antimicrobial agents .
  • Anxiolytic Properties: Research conducted on related compounds demonstrated significant anxiolytic effects mediated through specific pathways, indicating that similar mechanisms may be at play for 2-Amino derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between amino-substituted pyrazoles and ketone precursors under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, ethylene oxide reacts with 4-amino-1-methylpyrazole in ethanol, with yields optimized by controlling temperature (60–80°C), solvent polarity, and catalyst selection (e.g., mild bases like NaHCO₃). Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C2–C3–C4 = 119.62°) and torsion angles in the pyrazole ring . Complementary techniques include:

  • NMR spectroscopy : To confirm amino (-NH₂) and ketone (C=O) functional groups.
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. What are the key functional groups in this compound that influence its reactivity in nucleophilic reactions?

  • Methodological Answer : The amino group (-NH₂) acts as a nucleophile in alkylation/acylation reactions, while the ketone moiety participates in nucleophilic additions. Steric hindrance from the phenyl group may reduce reactivity at the pyrazole C4 position, requiring tailored reaction conditions (e.g., polar aprotic solvents like DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Computational docking : Predict binding modes to enzymes/receptors (e.g., kinases) to clarify activity mechanisms .

Q. What strategies are employed to determine the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer : Crystal packing analysis uses Hirshfeld surfaces to map interactions like C–H···O hydrogen bonds and π-π stacking. For example, studies on pyrazoline derivatives reveal dihedral angles (e.g., 4.7° between phenyl and pyrazole rings) that stabilize the lattice. Synchrotron XRD and DFT calculations further validate intermolecular forces .

Q. How does the electronic environment of the pyrazole ring affect tautomeric stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring shift tautomeric equilibrium toward the keto form. Computational tools like density functional theory (DFT) analyze charge distribution (e.g., Mulliken charges) and resonance stabilization to predict dominant tautomers. Experimental validation via UV-Vis spectroscopy tracks tautomerization kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Systematic studies should:

  • Vary crystallization conditions : Test solvents like ethanol (polar) vs. toluene (non-polar).
  • Characterize polymorphs : Use PXRD to identify crystal forms.
  • Quantify solubility : Apply the shake-flask method with HPLC quantification .

Experimental Design Considerations

Q. What precautions are necessary when designing catalytic studies involving this compound?

  • Methodological Answer : Catalytic reactions (e.g., Suzuki coupling) require:

  • Dry solvents : To prevent deactivation of metal catalysts (e.g., Pd/C).
  • Inert conditions : Use Schlenk lines to exclude moisture/oxygen.
  • Reaction monitoring : Track intermediates via in-situ IR or LC-MS .

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